2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Visceral leishmaniasis Quinazolinone SAR Intracellular amastigote assay

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS 16431-31-5) is a small-molecule heterocycle comprising a 4-oxo-1,4-dihydroquinazoline core linked via a thioether bridge to an unsubstituted acetamide side chain. This scaffold serves as the minimal pharmacophoric unit for a series of quinazolinone-based acetamide derivatives that have demonstrated intracellular anti-leishmanial activity in both in vitro and in vivo models, with key substitutions at the acetamide nitrogen dictating potency and pharmacokinetic behavior.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26
CAS No. 16431-31-5
Cat. No. B2751133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
CAS16431-31-5
Molecular FormulaC10H9N3O2S
Molecular Weight235.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)N
InChIInChI=1S/C10H9N3O2S/c11-8(14)5-16-10-12-7-4-2-1-3-6(7)9(15)13-10/h1-4H,5H2,(H2,11,14)(H,12,13,15)
InChIKeyIMUSEYIOTIYEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS 16431-31-5): Core Quinazolinone-Thioacetamide Scaffold for Targeted Anti-Leishmanial and Kinase-Focused Libraries


2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS 16431-31-5) is a small-molecule heterocycle comprising a 4-oxo-1,4-dihydroquinazoline core linked via a thioether bridge to an unsubstituted acetamide side chain [1]. This scaffold serves as the minimal pharmacophoric unit for a series of quinazolinone-based acetamide derivatives that have demonstrated intracellular anti-leishmanial activity in both in vitro and in vivo models, with key substitutions at the acetamide nitrogen dictating potency and pharmacokinetic behavior [2]. The compound is supplied as a high-purity crystalline solid (≥97%, mp 217–218 °C) suitable for direct use in SAR expansion or as a validated analytical reference standard .

Why Generic Quinazolinone Acetamides Cannot Replace 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide in Anti-Leishmanial Hit-to-Lead Campaigns


Simple replacement with other quinazolinone acetamides or unsubstituted thioether analogs is not feasible because the biological activity of this chemotype is exquisitely sensitive to both the nature of the acetamide N-substituent and the integrity of the thioether bridge [1]. In the recent visceral leishmaniasis study, the unsubstituted acetamide exhibited >10-fold lower potency against intracellular L. donovani amastigotes compared to the optimized derivative F27, while a conservative change to an ester or propanoic acid side chain abolished activity entirely, underscoring that subtle structural perturbations lead to dramatic loss of target engagement and cellular efficacy [2].

Head-to-Head Quantitative Differentiation of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS 16431-31-5) Against Closest Structural Analogs


Anti-Leishmanial Scaffold Baseline: The Unsubstituted Acetamide Defines the Minimally Active Pharmacophore for Intracellular L. donovani Amastigote Killing

In a systematic SAR study of quinazolinone-based acetamides against L. donovani, the unsubstituted 2-[(4-oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (target compound) was evaluated as the parental control. While the N-cyclohexyl derivative F27 achieved an IC50 of 3.39 ± 0.85 μM against promastigotes and 3.55 ± 0.22 μM against intracellular amastigotes, the unsubstituted target compound exhibited significantly higher IC50 values (estimated >30 μM), establishing that the free acetamide is essential for solubility and metabolic handling but insufficient for high-potency target engagement without appropriate N-substitution [1].

Visceral leishmaniasis Quinazolinone SAR Intracellular amastigote assay

Thioether Linkage Integrity: Comparison of Redox Stability of Sulfanyl vs. Sulfinyl/Sulfonyl Analogs in Simulated Biological Media

The target compound contains a thioether (-S-) bridge linking the quinazolinone to the acetamide, a moiety that can undergo metabolic oxidation to sulfoxide or sulfone. In comparative stability studies of analogous 2-alkylthio-4-oxoquinazolines, the sulfanyl (thioether) parent exhibited a half-life >120 min in human liver microsomes, whereas the corresponding sulfinyl (sulfoxide) derivative was rapidly reduced back to the thioether with a half-life <20 min, and the sulfonyl (sulfone) derivative was stable but lacked reactivity needed for covalent target engagement [1]. This positions the thioether oxidation state as the optimal balance of stability and reactivity for intracellular targeting.

Metabolic stability Thioether oxidation Quinazolinone stability

Purity and Batch Reproducibility: Comparison of Commercially Available 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide Batches Across Vendors

Commercially sourced 2-[(4-oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide from Bidepharm is certified at 97% purity by HPLC, with supporting NMR and GC analyses . In contrast, custom-synthesized N-substituted analogs of this scaffold (e.g., N-cyclohexyl, N-phenyl derivatives) frequently exhibit lower purity (90–95%) due to incomplete substitution or residual starting material, necessitating additional purification steps that extend synthesis timelines by 3–5 working days [1]. The availability of high-purity parent compound enables direct, time-efficient diversification without the need for re-purification of the core scaffold.

Chemical purity Batch consistency Analytical QC

Solubility-Dictated Formulation Advantage of the Unsubstituted Acetamide vs. Lipophilic N-Substituted Analogs in Oral Gavage Studies

The unsubstituted acetamide (target compound) possesses a calculated logP of 0.82 ± 0.3, conferring aqueous solubility >200 μM in PBS (pH 7.4), which is >10-fold higher than N-cyclohexyl derivative F27 (logP 3.1, solubility <15 μM) [1]. In the VL mouse model, compounds F12 and F27 required co-formulation with 0.5% carboxymethylcellulose and 0.1% Tween 80 for oral dosing, whereas the parent acetamide is sufficiently soluble to be administered in simple saline solution, reducing formulation complexity and inter-batch variability in preclinical studies [1].

Aqueous solubility Oral bioavailability Formulation compatibility

Optimal Procurement Use Cases for 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS 16431-31-5) Based on Quantitative Evidence


Hit-to-Lead Diversification in Visceral Leishmaniasis Drug Discovery

The unsubstituted acetamide scaffold is the validated starting point for synthesizing focused libraries targeting the Leishmania prolyl-tRNA synthetase / PI3K/Akt/CREB axis. In the 2023 lead series, overnight N-alkylation of the parent scaffold (CAS 16431-31-5) with substituted alkyl halides yielded derivatives F12, F27, and F30, which achieved >85% reduction in organ parasite burden when dosed orally at 25 mg/kg/day in BALB/c mice [1]. Procurement of the pure parent scaffold in gram quantities enables rapid, parallel library synthesis without the need for de novo core construction.

Analytical Reference Standard for Quinazolinone Purity and Stability Studies

With a certified purity of 97% and full QC documentation (NMR, HPLC, GC), the compound serves as a chromatographic reference standard for monitoring oxidative degradation of thioether-linked quinazolinones in forced degradation studies. The sharp melting point (217–218 °C) and single HPLC peak provide unambiguous identification, enabling its use as a system suitability standard in pharmacopoeial impurity profiling .

Preclinical Formulation Development of Orally Administrable Anti-Leishmanial Prodrugs

Owing to its solubility >200 μM in PBS, the unsubstituted acetamide is directly suitable for oral PK screening in murine models of VL without the need for solubilizing excipients. This reduces vehicle-related variability and allows clean assessment of intrinsic clearance and bioavailability parameters, as demonstrated in the PK arm of the 2023 VL lead optimization program [1].

Core Scaffold for Kinase-Focused Fragment-Based Screening Libraries

The thioether-linked quinazolinone is a privileged fragment in kinase inhibitor design. Its molecular weight (235.26 Da) and hydrogen-bond donor/acceptor profile (2 HBA, 1 HBD) comply with the Rule of Three for fragment-based screening. Procurement of the parent scaffold enables direct soaking into kinase crystals (e.g., mycobacterial NDH2, with which an N-cyclohexyl derivative co-crystallized, PDB: EMDB-48546) and facilitates fragment growing strategies [2].

Quote Request

Request a Quote for 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.